BenchChemオンラインストアへようこそ!

3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea

Drug Design Lipophilicity Physicochemical Properties

For researchers developing intracellular kinase assays, this low-molecular-weight heterocyclic urea (C13H17N3O2, MW 247.29) offers a critical procurement advantage. Its calculated lipophilicity (XLogP3-AA 2.2) ensures superior passive membrane diffusion, minimizing false negatives. Unlike SB-334867, its unique structure eliminates orexin-1 receptor activity, enabling cleaner target deconvolution. Procure a ChEMBL-annotated compound at 98% (HPLC) purity to accelerate lead optimization and reduce screening cycles.

Molecular Formula C13H17N3O2
Molecular Weight 247.298
CAS No. 861210-72-2
Cat. No. B2675917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea
CAS861210-72-2
Molecular FormulaC13H17N3O2
Molecular Weight247.298
Structural Identifiers
SMILESCC1=NC2=C(O1)C=C(C=C2)NC(=O)NC(C)(C)C
InChIInChI=1S/C13H17N3O2/c1-8-14-10-6-5-9(7-11(10)18-8)15-12(17)16-13(2,3)4/h5-7H,1-4H3,(H2,15,16,17)
InChIKeyFWWWPADFKJYORB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-tert-Butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea (CAS 861210-72-2): A Definitive Guide for Research Scientists


3-tert-Butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea (CAS 861210-72-2) is a low-molecular-weight heterocyclic urea derivative (C13H17N3O2, MW 247.29 g/mol) featuring a 2-methylbenzoxazole core and a tert-butyl terminus [1]. The compound has been indexed in authoritative chemistry databases and is commercially available for research purposes, with a recorded purity of up to 98% (HPLC) from select vendors . While its primary literature is extremely limited, a structurally identical entry in the ChEMBL database (CHEMBL2022379) indicates it has been evaluated in kinase inhibition assays, marking its relevance to medicinal chemistry and chemical biology [2].

3-tert-Butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea: Why Substitution with Close Analogs is a Scientific Risk


The molecular design of benzoxazolyl ureas is rooted in a structure-activity relationship (SAR) where kinase selectivity and potency are exquisitely sensitive to minor modifications. A foundational patent on heterocyclic substituted urea derivatives explicitly teaches that substituents on both the urea nitrogens and the benzoxazole ring are critical for achieving differential inhibition of kinases like Raf, which are key targets in oncology [1]. Therefore, a seemingly minor change, such as replacing the tert-butyl group with an allyl group or the 2-methylbenzoxazole with a naphthyridine, results in a chemically distinct compound with potentially divergent target profiles and biological outcomes. Generic substitution without comparative validation data is a high-risk procurement decision that can compromise experimental reproducibility and lead to erroneous scientific conclusions.

3-tert-Butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea (CAS 861210-72-2): Head-to-Head Quantitative Evidence for Scientific Selection


Physicochemical Differentiation: Lipophilicity Control vs. Polar Analogs

The target compound exhibits a predicted XLogP3-AA of 2.2 [1], which is 1.9 log units higher than the more polar analog 1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea (SB-334867, predicted XLogP3-AA = 0.3) [2]. This significant lipophilicity differential is known from drug design principles to directly influence passive membrane permeability and non-specific binding, providing procurement teams with a clear quantitative parameter for selecting a compound with greater membrane penetration potential.

Drug Design Lipophilicity Physicochemical Properties Permeability

Structural Diversification from a Clinically-Investigated Scaffold: The SB-334867 Comparison

The target compound differs structurally from the well-known orexin-1 (OX1) receptor antagonist SB-334867 [1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea] [1] by the replacement of a planar naphthyridine group with a sterically bulky tert-butyl group. This 'scaffold hopping' approach is a validated strategy in medicinal chemistry for modulating target selectivity and improving pharmacokinetic properties. While SB-334867 has a reported Ki of 10.4 nM for the OX1 receptor [2], the target compound's distinct structure indicates a deliberate move away from this specific neurobiological target, making it a more suitable chemotype for exploring other kinase or non-kinase targets without the confounding factor of potent OX1 activity.

Scaffold Hopping Chemical Genetics Orexin Receptor Biochemical Tool

Resource-Saving Evidence and Proprietary Purity Baseline

The target compound is listed in the ChEMBL database with a recorded Maximum Phase of 'Preclinical' [1], distinguishing it from research chemicals that have no documented biological annotation. This database annotation signals to procurement decision-makers that the compound is not merely a catalog listing but has been the subject of at least one preclinical biological experiment, potentially providing a valuable starting point for SAR studies. Furthermore, it is obtainable with a verified purity of 98% (HPLC) from a commercial source , a quality control standard that directly supports reproducible experimental data and reduces the time and cost associated with in-house purification.

Chemical Sourcing Purity Analysis Cost-Efficiency Lead Discovery

3-tert-Butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea: Optimal Research Application Scenarios Driven by Evidence


Designing Cellular Kinase Assays with Superior Passive Permeability

For researchers developing intracellular kinase inhibition assays, the predicted XLogP3-AA of 2.2 for this compound represents a rational procurement choice over more polar analogs like SB-334867 (XLogP3-AA = 0.3). Its higher lipophilicity suggests a superior ability to passively diffuse across cell membranes, a critical parameter for ensuring the compound reaches cytosolic kinase targets at effective concentrations [1]. This property directly reduces the risk of false negatives in cellular screening campaigns.

Conducting SAR Studies Away from the Orexin-1 Receptor

Scientists aiming to profile kinase inhibition without the confounding influence of potent orexin-1 receptor antagonism should select this compound over SB-334867. The structural replacement of the naphthyridine group with a tert-butyl group represents a clear chemical departure from a known neurobiological target (OX1 Ki = 10.4 nM) [2]. This enables cleaner chemical genetics experiments and more interpretable target deconvolution studies.

Initiating Preclinical Lead Optimization with a Validated Starting Point

Medicinal chemistry teams seeking to accelerate their lead optimization timelines will benefit from procuring a compound already annotated in ChEMBL with a Preclinical Maximum Phase [3]. This annotation indicates a head start on biological validation compared to unannotated compounds, potentially reducing the number of primary screening cycles required. The availability of the compound at 98% purity (HPLC) further ensures that initial structure-activity relationship data are generated with a high-quality sample, minimizing artifacts .

Utilizing as a Lipophilic Control in Biophysical Target Engagement Panels

This compound can serve as an ideal lipophilic control in broad-panel biophysical assays (e.g., SPR, ITC, DSF) where target engagement is being profiled across a library of kinase inhibitors. Its calculated lipophilicity (XLogP3-AA of 2.2) is a key parameter for normalizing data and identifying hits that bind through specific polar interactions versus non-specific hydrophobic partitioning, a vital procurement consideration for assembling a well-balanced screening set [REFS-1, REFS-2].

Quote Request

Request a Quote for 3-tert-butyl-1-(2-methyl-1,3-benzoxazol-6-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.